BenchChemオンラインストアへようこそ!

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

pKa fine-tuning bioisostere electronics carboxylic acid acidity

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2757999-61-2, MF: C₁₃H₁₄O₃, MW: 218.25 g/mol) is a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) building block bearing a phenyl substituent at the 5-position and a carboxylic acid handle at the bridgehead. The 3-oxa-BCHep scaffold constitutes a second-generation saturated bioisostere of meta-substituted benzene rings, designed to overcome the physicochemical limitations of the first-generation all-carbon bicyclo[3.1.1]heptane (BCHep) scaffold—specifically through oxygen-mediated restoration of ring electronics and solubility enhancement.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 2757999-61-2
Cat. No. B6188709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid
CAS2757999-61-2
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1C2(CC1(COC2)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C13H14O3/c14-11(15)13-6-12(7-13,8-16-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)
InChIKeyKJVAYMXKGIDXBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2757999-61-2): A Bridgehead-Functionalized 3-Oxa-BCHep Building Block for meta-Arene Bioisostere Programs


5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2757999-61-2, MF: C₁₃H₁₄O₃, MW: 218.25 g/mol) is a 1,5-disubstituted 3-oxabicyclo[3.1.1]heptane (3-oxa-BCHep) building block bearing a phenyl substituent at the 5-position and a carboxylic acid handle at the bridgehead . The 3-oxa-BCHep scaffold constitutes a second-generation saturated bioisostere of meta-substituted benzene rings, designed to overcome the physicochemical limitations of the first-generation all-carbon bicyclo[3.1.1]heptane (BCHep) scaffold—specifically through oxygen-mediated restoration of ring electronics and solubility enhancement [1][2]. This compound belongs to a class of circa 90 commercially available 3-oxa-BCHep building blocks recently introduced to medicinal chemistry, with validated application in the generation of patent-free analogues of marketed drugs such as the anticancer agent sonidegib [1].

Why 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid Cannot Be Replaced by All-Carbon BCHep or Azabicyclo Analogs in Meta-Arene Replacement Campaigns


The 3-oxa-BCHep scaffold embodied by this compound is not simply a heteroatom-substituted variant of the all-carbon bicyclo[3.1.1]heptane; systematic head-to-head crystallographic, physicochemical, and pharmacological comparisons reveal that the oxygen atom fundamentally rescues three properties that the all-carbon BCHep scaffold compromises relative to the parent meta-benzene ring: (i) carboxylic acid pKa is shifted by +0.7 units in the all-carbon BCHep (pKa 5.0 vs 4.3 for meta-methyl benzoic acid) but is restored to near-identity (pKa 4.2) upon oxygen incorporation [1]; (ii) aqueous solubility of BCHep-containing drug analogues can be inferior to the parent arene (6 µM for sonidegib vs 4 µM for BCHep-sonidegib), whereas the 3-oxa-BCHep analogue achieves a >500% solubility increase (34 µM) [1]; and (iii) the steric volume of the all-carbon BCHep (109 ų) overshoots benzene (84 ų) by ~30%, while the 3-oxa-BCHep (101 ų) provides a closer volumetric match [1]. The 3-azabicyclo[3.1.1]heptane scaffold introduces basicity and protonation-state liabilities absent in the oxa-analogue, making indiscriminate scaffold interchange between BCHep, aza-BCHep, and oxa-BCHep building blocks a scientifically unfounded procurement strategy [2].

Quantitative Differentiation Evidence: 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid Versus Closest Comparators


Carboxylic Acid pKa Restoration: 3-Oxa-BCHep-COOH vs All-Carbon BCHep-COOH vs meta-Methyl Benzoic Acid

In the pivotal head-to-head pKa comparison by Dibchak & Mykhailiuk (2025), the 3-oxabicyclo[3.1.1]heptane-1-carboxylic acid scaffold (18b) exhibited a pKa of 4.2, which is nearly identical to that of the reference aromatic meta-methyl benzoic acid (48, pKa = 4.3). In contrast, the all-carbon bicyclo[3.1.1]heptane-1-carboxylic acid (49) showed a significantly shifted pKa of 5.0—a deviation of +0.7 units from the aromatic baseline [1]. This demonstrates that oxygen incorporation into the BCHep scaffold is not a passive structural modification but an essential electronic correction that restores the acidity of the carboxylic acid functional group to match the parent arene. For procurement decisions involving 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid, this means the compound delivers the correct ionization state at physiological pH that the all-carbon 5-phenylbicyclo[3.1.1]heptane-1-carboxylic acid (CAS 168974-73-0) cannot provide.

pKa fine-tuning bioisostere electronics carboxylic acid acidity lead optimization

Aqueous Solubility Enhancement: 3-Oxa-BCHep-Sonidegib vs BCHep-Sonidegib vs Parent Sonidegib

In the drug-replacement validation study, replacement of the central meta-benzene ring of sonidegib with the 3-oxabicyclo[3.1.1]heptane scaffold (analogue 51) increased aqueous solubility to 34 µM—a >500% improvement over the parent drug sonidegib (6 µM). Critically, the all-carbon BCHep analogue (50) decreased solubility to 4 µM, making it inferior even to the parent arene-containing drug. This represents a 7.5-fold solubility advantage for the 3-oxa-BCHep scaffold relative to the BCHep scaffold (34 µM vs 4 µM) [1]. When applied to the procurement context, 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is the building block that encodes this solubility-enhancing oxygen atom at the scaffold level, whereas procurement of the all-carbon 5-phenylbicyclo[3.1.1]heptane-1-carboxylic acid (CAS 168974-73-0, MF: C₁₄H₁₆O₂) would embed the solubility-compromising scaffold into any downstream analogue.

aqueous solubility drug-like properties developability sonidegib analogue

Lipophilicity (clogD₇.₄) Reduction: 3-Oxa-BCHep Achieves a 2-Log-Unit Drop vs Parent Arene Drug

Replacement of the central benzene ring in sonidegib with the 3-oxabicyclo[3.1.1]heptane scaffold reduced the calculated lipophilicity (clogD at pH 7.4) by 2.0 log units, from 6.8 (sonidegib) to 4.8 (3-oxa-BCHep analogue 51). By comparison, the all-carbon BCHep replacement achieved only a 0.6 log unit reduction (clogD = 6.2 for analogue 50). The 3-oxa-BCHep scaffold thus delivers >3-fold greater lipophilicity reduction than the all-carbon BCHep scaffold, bringing the analogue into the favorable drug-like space (clogD < 5) that is correlated with reduced promiscuity, lower metabolic clearance, and improved oral absorption [1]. Building blocks such as 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid pre-encode this lipophilicity advantage at the fragment level, which is critical for fragment-based and structure-enabled lead generation where early control of lipophilicity is a key determinant of downstream developability [2].

lipophilicity clogD drug-likeness logP optimization

Steric Volume Matching to Benzene: 3-Oxa-BCHep (101 ų) vs BCHep (109 ų) vs Benzene (84 ų)

Computational steric volume analysis (PM7-level calculations) revealed that the all-carbon bicyclo[3.1.1]heptane scaffold has a volume of 109 ų, overshooting the benzene ring (84 ų) by approximately 30%. Replacement of one bridge methylene with an oxygen atom in the 3-oxabicyclo[3.1.1]heptane scaffold reduces the volume to 101 ų, providing a closer steric match to benzene while retaining the saturated character essential for improved physicochemical properties [1]. For 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid, this means the scaffold occupies less steric volume in a protein binding pocket than the corresponding all-carbon BCHep, potentially reducing steric clashes that could compromise target affinity—a consideration that cannot be addressed by simply selecting the all-carbon analogue.

steric volume bioisostere shape mimicry VDW volume protein-ligand fit

Biological Potency Preservation: 3-Oxa-BCHep-Sonidegib (IC₅₀ 96 nM) vs BCHep-Sonidegib (IC₅₀ 616 nM) in Hedgehog Pathway Inhibition

In the definitive biological validation experiment, the 3-oxabicyclo[3.1.1]heptane-containing sonidegib analogue (51) inhibited Hedgehog signaling in Gli-Luc reporter NIH3T3 cells with an IC₅₀ of 96 nM. While this represents a 16-fold reduction in potency relative to the parent drug sonidegib (IC₅₀ = 6 nM), the 3-oxa-BCHep analogue was 6.4-fold more potent than the corresponding all-carbon BCHep analogue (50, IC₅₀ = 616 nM) [1]. This demonstrates that the oxygen atom not only improves physicochemical properties but also partially rescues the biological activity lost upon benzene-to-BCHep replacement. For procurement decisions, selection of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid as a building block over the all-carbon 5-phenylbicyclo[3.1.1]heptane-1-carboxylic acid embeds a demonstrated 6-fold potency advantage at the scaffold level that propagates into the final bioactive molecule.

Hedgehog pathway cellular potency smoothened antagonist bioisostere validation

Crystallographic Exit Vector Geometry: 3-Oxa-BCHep Angle φ Matches meta-Benzene Within Experimental Error

X-ray crystallographic analysis of four 3-oxabicyclo[3.1.1]heptane derivatives (15a•HCl, 8b, 9b, 11b) revealed that the angle φ between the two bridgehead substituent exit vectors falls within the range of 120°–124°, which closely matches the exit vector angles measured for meta-substituted benzenes (116°–122° for compounds 45 and 46). The inter-substituent distance d was 4.75–4.77 Å for 3-oxa-BCHeps versus 4.93–5.05 Å for meta-benzenes (a difference of only ~0.2–0.3 Å), and the r distance was 2.10–2.12 Å versus 2.42–2.43 Å [1]. Critically, both the all-carbon BCHep and the 3-oxa-BCHep scaffolds were found to be almost identical in their geometric parameters, meaning the oxygen incorporation preserves the geometric fidelity to meta-benzene that was established by the first-generation BCHep scaffold while adding the electronic and solubility advantages documented above [1][2]. The 5-phenyl substitution pattern on the target compound maps directly onto this validated bridgehead substitution geometry.

exit vector angle X-ray crystallography geometric mimicry protein-ligand docking

Validated Application Scenarios for 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid in Medicinal Chemistry and Drug Discovery


Scaffold-Hopping from meta-Substituted Phenyl Rings in Lead Optimization to Improve Solubility and Reduce Lipophilicity While Retaining Carboxylic Acid Electronics

In lead optimization programs where a meta-substituted benzoic acid or phenylacetic acid moiety has been identified as a pharmacophoric element but contributes to excessive lipophilicity (clogD > 5) or poor aqueous solubility (<10 µM), 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid serves as a direct building block for scaffold-hopping. The 3-oxa-BCHep core has been crystallographically validated to match the exit vector geometry of meta-benzene (φ = 120°–124° vs 116°–122°) [1] while experimentally demonstrated to reduce clogD by up to 2.0 log units and increase solubility by >500% in the sonidegib case study [2]. The carboxylic acid pKa of 4.2 is near-identical to meta-methyl benzoic acid (pKa 4.3), ensuring that the ionizable group's protonation state at physiological pH is preserved [2]. The 5-phenyl substitution on this building block provides a direct anchor point for further derivatization or for recapitulating aryl-aryl interactions present in the original lead series.

Generation of Patent-Free Analogues of Marketed Drugs Containing Central meta-Substituted Aryl Rings

The 3-oxa-BCHep scaffold has been explicitly validated for generating patent-free analogues of IP-protected drugs, as demonstrated by the synthesis of analogue 51 of the FDA-approved anticancer agent sonidegib. This analogue retained nanomolar potency (IC₅₀ = 96 nM) while achieving superior solubility (34 µM vs 6 µM) and reduced lipophilicity (clogD 4.8 vs 6.8) compared to the parent drug [1]. 5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid, with its pre-installed phenyl group at the 5-position, is the appropriate building block for constructing analogues of drugs where the central meta-arene bears a phenyl substituent. The commercial availability of this compound (Cat. ID: AD261596, 95% purity) from multiple suppliers and its inclusion in Enamine's circa 90-member 3-oxa-BCHep building block collection [3] ensures accessible procurement for medicinal chemistry teams.

Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, Three-Dimensional Carboxylic Acid Fragments with Favorable Physicochemical Profiles

In fragment-based screening campaigns where increasing three-dimensionality (higher Fsp³) and controlling lipophilicity are key fragment library design criteria, 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid offers a differentiated fragment profile. The scaffold contributes an sp³-rich core with a steric volume (101 ų) that is closer to the benzene pharmacophore it replaces (84 ų) than the all-carbon BCHep (109 ų) [1], minimizing the risk of steric penalty during fragment elaboration. The carboxylic acid serves as both a synthetic handle for parallel chemistry and a solubility-enhancing functional group. The scaffold's demonstrated metabolic stability profile—CLint = 28 µL min⁻¹ mg⁻¹ in human liver microsomes for the sonidegib analogue, within a normal range relative to the parent drug (CLint = 16) [1]—indicates that the core does not introduce unacceptable metabolic liability at the fragment level.

Synthesis of 1,5-Disubstituted 3-Oxa-BCHep Libraries via Bridgehead Carboxylic Acid Derivatization Using Patent-Disclosed Methodology

The carboxylic acid functional group of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid enables a wide range of synthetic transformations that have been specifically demonstrated on the 3-oxa-BCHep scaffold: Curtius rearrangement to amines, Appel reaction to alkyl bromides, oxidation/reduction sequences, and photochemical decarboxylative cross-coupling [1][2]. A dedicated Chinese patent (CN119264091A, granted) describes a general method for synthesizing 1,5-disubstituted-3-oxabicyclo[3.1.1]heptanes via acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols using catalytic pyridinium chloride [3], providing a scalable synthetic framework complementary to the Enamine spirocyclic oxetane reduction methodology [1]. The building block can be procured at 100 mg ($470), 250 mg ($740), and 1 g ($1,685) scales, enabling both exploratory chemistry and gram-scale library production .

Quote Request

Request a Quote for 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.